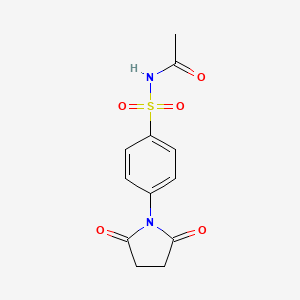

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide

Description

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide is a sulfonamide derivative featuring a 2,5-dioxopyrrolidin-1-yl substituent on the phenyl ring. Sulfonamides are widely studied for their pharmacological applications, including antimicrobial, analgesic, and anti-inflammatory effects .

Properties

Molecular Formula |

C12H12N2O5S |

|---|---|

Molecular Weight |

296.30 g/mol |

IUPAC Name |

N-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylacetamide |

InChI |

InChI=1S/C12H12N2O5S/c1-8(15)13-20(18,19)10-4-2-9(3-5-10)14-11(16)6-7-12(14)17/h2-5H,6-7H2,1H3,(H,13,15) |

InChI Key |

OZSNODCFYRUITM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide

Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl Chloride

The critical intermediate for this compound is 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride. Two primary approaches dominate its synthesis:

Imide Formation via Cyclization

A widely adopted method involves the reaction of 4-aminobenzenesulfonic acid with succinic anhydride under dehydrating conditions. The amine group attacks the anhydride, forming a succinamic acid intermediate, which cyclizes to yield the 2,5-dioxopyrrolidin-1-yl moiety. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid group to sulfonyl chloride:

$$

\text{4-Aminobenzenesulfonic acid} + \text{Succinic anhydride} \xrightarrow{\Delta, \text{Ac}2\text{O}} \text{4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonic acid} \xrightarrow{\text{PCl}5} \text{Sulfonyl chloride intermediate}

$$

This route achieves moderate yields (60–70%) and requires stringent moisture control to prevent hydrolysis of the sulfonyl chloride.

Direct Sulfonation of 4-(2,5-Dioxopyrrolidin-1-yl)benzene

Alternative methods employ electrophilic sulfonation of preformed 4-(2,5-dioxopyrrolidin-1-yl)benzene using chlorosulfonic acid. However, the electron-withdrawing nature of the imide group directs sulfonation to the meta position, complicating regioselectivity. This approach is less favored due to lower yields (~40%) and side-product formation.

Sulfonamide Bond Formation with Acetamide

The final step involves nucleophilic substitution between 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride and acetamide. Pyridine or triethylamine is used to scavenge HCl, enhancing reaction efficiency:

$$

\text{4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride} + \text{CH}3\text{CONH}2 \xrightarrow{\text{Base, CH}_3\text{CN}} \text{this compound}

$$

Key parameters:

Reaction Optimization and Mechanistic Insights

Role of Base and Solvent

Pyridine outperforms triethylamine in this reaction due to its dual role as a base and catalyst, forming a reactive sulfonylpyridinium intermediate. Polar aprotic solvents like acetonitrile stabilize the transition state, while dichloromethane minimizes side reactions.

Temperature and Purity Considerations

Elevated temperatures (>40°C) accelerate the reaction but promote sulfonyl chloride hydrolysis. Kinetic studies recommend maintaining temperatures below 30°C for optimal purity (>95% by HPLC).

Purification and Characterization

Isolation Techniques

Crude product is isolated via precipitation in ice-cold water, followed by recrystallization from ethanol. Column chromatography (silica gel, ethyl acetate/hexane) is employed for high-purity requirements (>99%).

Spectroscopic Data

Comparative Analysis of Synthetic Approaches

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Imide Cyclization + PCl₅ | 70% | 95% | Moderate |

| Direct Sulfonation | 40% | 85% | High |

The cyclization route is preferred for scalability and reproducibility, despite requiring multistep synthesis.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to sulfonic acid formation. Solutions include:

Industrial and Research Applications

While primarily a research chemical, this compound serves as a precursor for kinase inhibitors and protease activators. Its stability under physiological conditions makes it suitable for prodrug design.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby modulating cellular processes. For instance, it has been shown to suppress cell growth and increase cell-specific glucose uptake rate in monoclonal antibody production . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations from Research Findings

Pharmacological Activity: Analgesic activity in compound 35 (piperazinyl group) suggests that bulky, polar substituents on the sulfonamide phenyl ring enhance central nervous system (CNS) penetration . The 2,5-dioxopyrrolidin-1-yl group in the target compound may similarly modulate CNS activity due to its cyclic amide structure, though direct evidence is lacking. Compound 36 (diethylsulfamoyl) demonstrated anti-hypernociceptive effects, likely via peripheral mechanisms, highlighting the role of lipophilic groups in targeting inflammatory pathways .

Synthetic Utility :

- The nitro and chloro substituents in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide facilitate intermolecular interactions (e.g., hydrogen bonding) critical for crystal packing . This contrasts with the target compound’s cyclic amide, which may prioritize intramolecular hydrogen bonding.

Antimicrobial Potential: N4-Acetylsulfamethazine (5) shares structural motifs with sulfonamide antibiotics, but its pyrimidine ring targets specific bacterial enzymes . The target compound’s dioxopyrrolidinyl group could offer a novel mechanism of action against resistant strains.

Critical Analysis of Substituent Effects

- The dioxopyrrolidinyl group, being electron-deficient due to its cyclic amide, may similarly stabilize reactive species.

- Hydrophobic vs. Polar Groups : Piperazinyl (compound 35 ) and dioxopyrrolidinyl groups introduce polar character, enhancing water solubility. In contrast, diethylsulfamoyl (compound 36 ) increases lipophilicity, favoring membrane diffusion .

- Steric Effects: Bulky groups like phenoxy (compound in ) may hinder binding to enzymatic pockets, whereas the compact dioxopyrrolidinyl group could improve target engagement.

Biological Activity

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a sulfonamide group attached to an acetamide moiety, with a 2,5-dioxopyrrolidine structure that may influence its biological properties. The presence of the dioxopyrrolidine ring is essential for its activity, as it contributes to the compound's ability to interact with various biological targets.

Research indicates that compounds derived from 2,5-dioxopyrrolidine exhibit diverse biological activities including:

- Anticonvulsant Activity : Studies have shown that derivatives of 2,5-dioxopyrrolidine demonstrate significant anticonvulsant effects in various animal models. For instance, one study reported a lead compound exhibiting an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test, indicating strong anticonvulsant properties .

- Antinociceptive Effects : Some derivatives also display antinociceptive properties, suggesting potential applications in pain management. For example, certain compounds showed efficacy in formalin-induced pain models .

- Antimicrobial Activity : Although less explored in this specific context, related compounds have demonstrated antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticonvulsant Studies

A focused set of hybrid pyrrolidine derivatives was evaluated for their anticonvulsant activity. One compound (designated as compound 22) exhibited potent efficacy across multiple seizure models (ED50 MES = 23.7 mg/kg). The proposed mechanism involved inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Antimicrobial Studies

Research on antimicrobial compounds derived from similar structures revealed that some exhibited activity comparable to conventional antibiotics like ampicillin. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MICs) within the range of 100–400 µg/mL against Gram-positive and Gram-negative bacteria .

Data Tables

| Activity | Compound | ED50 (mg/kg) | Mechanism |

|---|---|---|---|

| Anticonvulsant | Compound 22 | 23.7 | Inhibition of sodium/calcium currents |

| Antinociceptive | Compound 22 | - | TRPV1 receptor antagonism |

| Antimicrobial | Various | 100–400 | Inhibition of bacterial growth |

Q & A

Synthesis and Structural Validation

Basic: What synthetic routes are employed to prepare N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide, and how is its purity confirmed? Answer: Synthesis typically involves sulfonylation of a phenylacetamide precursor with 2,5-dioxopyrrolidine derivatives under reflux conditions. For example, sulfonamide formation can be achieved using acetic anhydride as an acylating agent in ethanolic solutions . Structural integrity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, complemented by infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.

Advanced: How do alternative synthetic pathways (e.g., microwave-assisted or catalytic methods) impact yield and scalability? Answer: Comparative studies using palladium-catalyzed coupling or microwave-assisted synthesis may enhance reaction efficiency. For instance, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >85% . Optimization requires monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane:methanol gradients) for intermediate purification .

Crystallographic and Conformational Analysis

Basic: What crystallographic data exists for this compound, and how does molecular conformation influence reactivity? Answer: Single-crystal X-ray diffraction reveals a planar sulfonylacetamide core with dihedral angles between the pyrrolidinedione and phenyl rings (~83°), stabilized by intramolecular C–H⋯O hydrogen bonds . This rigidity may limit rotational freedom, affecting binding to biological targets .

Advanced: How do solvent polarity and crystallization conditions (e.g., slow evaporation vs. diffusion) impact crystal packing? Answer: Ethanol-water mixtures (1:1 v/v) favor slow evaporation, yielding monoclinic crystals (space group P2₁/c) with Z = 4. Diffraction data (R-factor < 0.05) highlight intermolecular N–H⋯O interactions along the [101] axis, critical for lattice stability .

Biological Activity Profiling

Basic: What in vitro assays are used to evaluate its pharmacological potential? Answer: Standard assays include:

- Enzyme inhibition: IC₅₀ determination against cyclooxygenase-2 (COX-2) via fluorometric kits .

- Antimicrobial screening: Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) using broth microdilution .

Advanced: How does the 2,5-dioxopyrrolidinyl group enhance target selectivity compared to other sulfonamides? Answer: The dioxopyrrolidine moiety acts as a hydrogen-bond acceptor, improving affinity for enzymes with polar active sites (e.g., carbonic anhydrase II). Structure-activity relationship (SAR) studies show a 3-fold increase in potency when compared to methylsulfonyl analogs .

Reactivity Under Acidic/Basic Conditions

Basic: How stable is the compound under hydrolytic conditions? Answer: The sulfonamide bond resists hydrolysis at pH 2–7 (37°C, 24 h), but the acetamide group degrades in 1M NaOH, forming carboxylic acid byproducts. Stability is confirmed via HPLC (C18 column, acetonitrile:water mobile phase) .

Advanced: What kinetic parameters describe its degradation in oxidative environments? Answer: Pseudo-first-order kinetics (k = 0.012 h⁻¹) under 3% H₂O₂ suggest radical-mediated cleavage. Electron paramagnetic resonance (EPR) detects hydroxyl radicals, correlating with degradation rates .

Analytical Method Development

Basic: Which chromatographic methods ensure purity >98%? Answer: Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 μm) with UV detection at 254 nm achieves baseline separation. Gradient elution (20%→80% acetonitrile in 20 min) resolves impurities from the main peak (tR = 12.3 min) .

Advanced: How is LC-MS/MS used to quantify trace degradation products? Answer: Multiple reaction monitoring (MRM) transitions (m/z 335 → 212) detect impurities at 0.1 ppm sensitivity. Collision energy (20 eV) and cone voltage (30 V) are optimized via Design of Experiments (DoE) .

Addressing Data Contradictions

Basic: How to resolve discrepancies in reported solubility values? Answer: Solubility varies with solvent polarity (e.g., 12 mg/mL in DMSO vs. 0.3 mg/mL in water). Triplicate measurements using nephelometry (λ = 600 nm) under controlled humidity (<30% RH) improve reproducibility .

Advanced: Why do computational logP predictions differ from experimental shake-flask data? Answer: Molecular dynamics simulations (AMBER force field) reveal aggregation in aqueous phases, reducing measured logP by 0.5 units. Adjustments using COSMO-RS solvation models align predictions with empirical data .

Computational Modeling Applications

Basic: How is molecular docking used to predict target interactions? Answer: AutoDock Vina screens the compound against PDB:1CX2 (COX-2), identifying binding poses with ΔG < -8 kcal/mol. The sulfonyl group forms salt bridges with Arg120, while the dioxopyrrolidine interacts via π-stacking .

Advanced: Can DFT calculations explain spectroscopic anomalies? Answer: B3LYP/6-311++G(d,p) calculations reproduce NMR chemical shifts (δ = 2.1 ppm for CH₃) and IR vibrations (ν = 1680 cm⁻¹ for C=O), resolving discrepancies from tautomeric forms .

Stability Optimization

Advanced: What lyophilization protocols enhance long-term storage? Answer: Freeze-drying (5% trehalose, -50°C, 0.1 mbar) produces amorphous solids with <1% degradation over 12 months. Residual moisture (<0.5%) is monitored via Karl Fischer titration .

Structure-Activity Relationship (SAR) Studies

Advanced: How does substituting the phenyl ring with halogens affect bioactivity? Answer: Introducing Cl at the para-position increases COX-2 inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM for unsubstituted analogs) due to enhanced hydrophobic interactions. Hammett σ constants correlate with potency (R² = 0.91) .

Crystallization Challenges

Advanced: What strategies overcome poor crystal nucleation? Answer: Seeding with microcrystals (0.1% w/v) and annealing (45°C → 25°C over 48 h) yield diffraction-quality crystals. Dynamic light scattering (DLS) confirms monodisperse particle sizes (<200 nm) pre-crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.